5-O-Trityl-3'-deoxy-3'-fluorothymidine-d3
Description
5-O-Trityl-3'-deoxy-3'-fluorothymidine-d3 is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a fluorinated oxolane ring and a trideuteriomethyl group attached to a pyrimidine-2,4-dione core.
Properties
Molecular Formula |
C₂₉H₂₄D₃FN₂O₄ |
|---|---|
Molecular Weight |
489.55 |
Synonyms |
3’-Deoxy-3’-fluoro-5’-O-(triphenylmethyl)thymidine-d3; |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-O-Trityl-3'-deoxy-3'-fluorothymidine-d3 typically involves multiple steps, starting from readily available precursors. The key steps include:
Fluorination: Introduction of the fluorine atom into the oxolane ring.
Protection: Use of trityl groups to protect hydroxyl functionalities during subsequent reactions.
Deuteration: Incorporation of deuterium atoms into the methyl group.
Cyclization: Formation of the oxolane ring and attachment to the pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-O-Trityl-3'-deoxy-3'-fluorothymidine-d3 can undergo various chemical reactions, including:
Oxidation: Conversion of the oxolane ring to more oxidized forms.
Reduction: Reduction of the pyrimidine core or other functional groups.
Substitution: Replacement of the trityl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-O-Trityl-3'-deoxy-3'-fluorothymidine-d3 has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-O-Trityl-3'-deoxy-3'-fluorothymidine-d3 involves its interaction with specific molecular targets and pathways. The fluorinated oxolane ring and trideuteriomethyl group may enhance its binding affinity and selectivity towards certain enzymes or receptors, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2R,4R,5R)-4-fluoro-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
- 1-[(2R,4R,5R)-4-fluoro-5-(trityloxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)uracil
Uniqueness
5-O-Trityl-3'-deoxy-3'-fluorothymidine-d3 is unique due to the presence of both fluorine and deuterium atoms, which can significantly influence its chemical properties and biological activity. The trityloxymethyl group also provides steric protection, enhancing its stability and reactivity in various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
